molecular formula C7H3BrClNO4 B8613142 3-bromo-2-chloro-5-nitrobenzoic acid

3-bromo-2-chloro-5-nitrobenzoic acid

Cat. No.: B8613142
M. Wt: 280.46 g/mol
InChI Key: JDWUWBNOBILIER-UHFFFAOYSA-N
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Description

3-bromo-2-chloro-5-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrClNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine, bromine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-chloro-5-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method is the nitration of 2-Chloro-3-bromobenzoic acid, which introduces the nitro group at the desired position. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-chloro-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-2-chloro-5-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-5-nitrobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways. In biological systems, its interactions with molecular targets such as enzymes or receptors are studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-2-chloro-5-nitrobenzoic acid is unique due to the presence of both chlorine and bromine atoms on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents provides distinct properties compared to other similar compounds .

Properties

Molecular Formula

C7H3BrClNO4

Molecular Weight

280.46 g/mol

IUPAC Name

3-bromo-2-chloro-5-nitrobenzoic acid

InChI

InChI=1S/C7H3BrClNO4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)

InChI Key

JDWUWBNOBILIER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

26.63 g (86.3 mmol ) of ethyl 2-chloro-3-bromo-5-nitrobenzoate was dissolved in a mixture comprising 150 ml of ethanol and 80 ml. of THF, followed by the addition of 55 ml of a 2N aqueous solution of sodium hydroxide. The obtained mixture was stirred at room temperature for one hour, followed by the addition of water and 19 ml. of 6N hydrochloric acid. The obtained mixture was concentrated under reduced pressure and extracted with ethyl acetate. The ethyl acetate phase was washed with a saturated aqueous solution of common salt, dried and distilled to remove the solvent, giving 24.11 g of the title compound (yield: quantitative).
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